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molecular formula C11H13ClO B8811472 4-Chlorovalerophenone

4-Chlorovalerophenone

Cat. No. B8811472
M. Wt: 196.67 g/mol
InChI Key: IDVRANFLJHDQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04344957

Procedure details

A mixture of 346 ml of chlorobenzene and 120 g of valeryl chloride is treated, at room temperature, in the course of 1 hour with portions of aluminium chloride and the mixture is at the same time heated to 70°. The mixture is stirred for a further hour at this temperature and then cooled to 25° and the dark red reaction mixture is poured on to 1,000 g of ice. Concentrated hydrochloric acid is added and the mixture is then extracted with ethyl acetate. The organic extract is washed with 2 N hydrochloric acid, filtered through a diatomaceous earth formulation (Hyflo) and washed with further 2 N hydrochloric acid, twice with water with a 2 N aqueous solution of sodium carbonate and with water. It is dried over sodium sulphate and filtered and the filtrate is evaporated under reduced pressure. The residue is distilled; 4-chloro-valerophenone is obtained at 155°-156°/14 mm Hg; the product crystallises and melts at 28°-30°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
346 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[Cl-:8].[Al+3].[Cl-].[Cl-].Cl.Cl[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[Cl:8][CH:4]([CH3:5])[CH2:3][CH2:2][C:1]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:6] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
120 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Name
Quantity
346 mL
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 70°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25°
CUSTOM
Type
CUSTOM
Details
the dark red reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with 2 N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
filtered through a diatomaceous earth formulation (Hyflo)
WASH
Type
WASH
Details
washed with further 2 N hydrochloric acid, twice with water with a 2 N aqueous solution of sodium carbonate and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled

Outcomes

Product
Name
Type
product
Smiles
ClC(CCC(=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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